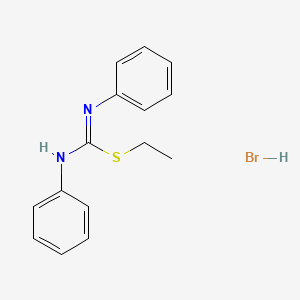
(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide, commonly known as EDBC hydrobromide, is a synthetic organic compound with a molecular formula of C16H17BrN2S. It is a white crystalline powder that is soluble in water and commonly used in scientific research.
科学的研究の応用
Ethylene Oxide Sterilization in Medical Devices
One area of significant scientific research relates to the sterilization of medical devices, where compounds like ethylene oxide are explored for their efficacy and safety. Ethylene oxide sterilization is a critical process in medical device preparation, offering a range of applications due to its effectiveness in sterilizing devices that cannot withstand high temperatures. Research in this domain focuses on cycle design, validation, and developing mathematical models to integrate lethality, enhancing process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).
Toxicity and Environmental Impact of Ethyl Carbamate
Another research area involves the study of ethyl carbamate (urethane), particularly its occurrence, toxicity, and impact on health. Ethyl carbamate is found in fermented foods and beverages, posing potential health risks due to its genotoxic and carcinogenic properties. Studies aim to understand its formation mechanisms, detection methods, and strategies to reduce its levels in food, contributing to safer consumption practices (Weber & Sharypov, 2009).
Advances in Organic Thermoelectric Materials
Research on organic thermoelectric (TE) materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT), explores their potential in converting temperature differences into electrical energy. This research is crucial for developing new energy sources and improving energy efficiency. Studies focus on enhancing the electrical conductivity and thermoelectric performance of PEDOT-based materials, offering insights into future organic electronic technologies (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Environmental Fate of Alkylphenol Ethoxylates
The environmental behavior of alkylphenol ethoxylates (APEs) and their degradation products is a significant concern due to their endocrine-disrupting effects. Research in this area investigates the fate, transport, and impact of APEs in aquatic environments, aiming to understand their persistence and potential risks to wildlife and humans. This knowledge is essential for developing strategies to mitigate environmental exposure and protect ecosystem health (Ying, Williams, & Kookana, 2002).
Exploration of Conducting Polymers in Wound Care
Intrinsically conducting polymers (CPs) hold promise for advanced wound care and skin tissue engineering. Their electrical conductivity can facilitate accelerated wound healing and controlled drug delivery. Research in this domain focuses on developing CP-based wound dressings and hydrogels, exploring their potential in promoting enhanced wound healing and skin regeneration (Talikowska, Fu, & Lisak, 2019).
特性
IUPAC Name |
ethyl N,N'-diphenylcarbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S.BrH/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14;/h3-12H,2H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCDSMSNBVLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)NC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

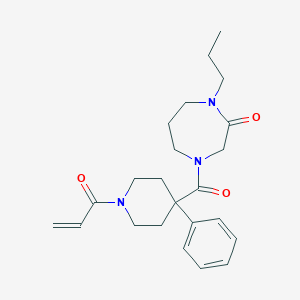
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2727848.png)
![Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate](/img/structure/B2727849.png)
![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)
![morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone](/img/structure/B2727851.png)
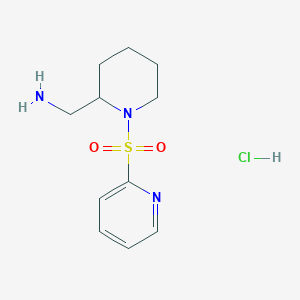
![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)
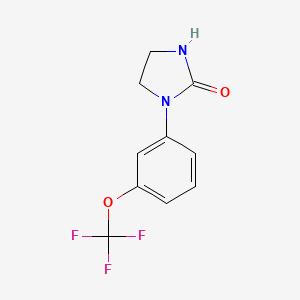
![7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727861.png)

![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)
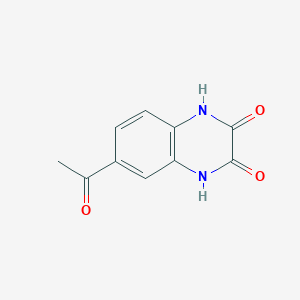
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate](/img/structure/B2727866.png)
![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2727867.png)